molecular formula C15H19F3O2 B11431761 3-Adamantan-1-yl-1,1,1-trifluoropentane-2,4-dione

3-Adamantan-1-yl-1,1,1-trifluoropentane-2,4-dione

Cat. No.: B11431761
M. Wt: 288.30 g/mol
InChI Key: DWKQHHQWLLPUBI-UHFFFAOYSA-N
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Description

3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE is a synthetic organic compound characterized by the presence of an adamantane moiety and trifluoromethyl groups The adamantane structure is known for its rigidity and stability, while the trifluoromethyl groups contribute to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE typically involves multiple steps. One common method includes the following steps:

    Formation of Adamantane Derivative: The synthesis begins with the preparation of an adamantane derivative, such as adamantan-1-amine.

    Introduction of Trifluoromethyl Groups: The adamantane derivative is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions to introduce the trifluoromethyl groups.

    Formation of the Dione Structure: The final step involves the formation of the dione structure through a series of reactions, including oxidation and cyclization.

Industrial Production Methods

Industrial production of 3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione structure to corresponding alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted analogs.

Scientific Research Applications

3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and stability.

    Materials Science: Its rigid structure makes it suitable for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is explored for use in the production of high-performance lubricants and coatings.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can interact with various biological molecules, while the trifluoromethyl groups enhance its binding affinity and stability. The compound may inhibit specific enzymes or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(ADAMANTAN-1-YL)-1H-1,2,3-TRIAZOLES: These compounds share the adamantane moiety but differ in their functional groups and applications.

    ADAMANTANE-DERIVED SCHIFF BASES: These compounds also contain the adamantane structure and are used in various therapeutic applications.

Uniqueness

3-(ADAMANTAN-1-YL)-1,1,1-TRIFLUOROPENTANE-2,4-DIONE is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19F3O2

Molecular Weight

288.30 g/mol

IUPAC Name

3-(1-adamantyl)-1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/C15H19F3O2/c1-8(19)12(13(20)15(16,17)18)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-12H,2-7H2,1H3

InChI Key

DWKQHHQWLLPUBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C(F)(F)F)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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